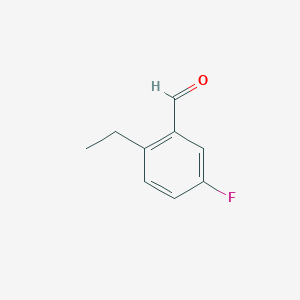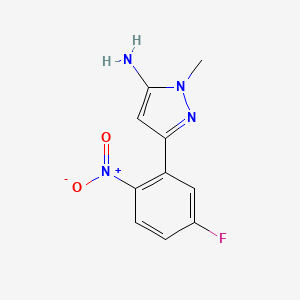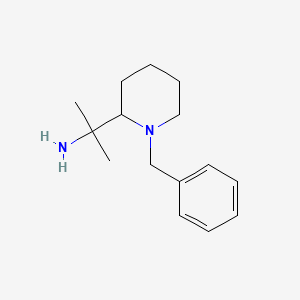
N-(3-Chloro-5-fluorobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-5-fluorobenzyl)hydroxylamine is an organic compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively . It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of N-(3-Chloro-5-fluorobenzyl)hydroxylamine typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
N-(3-Chloro-5-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-(3-chloro-5-fluorobenzyl)nitrosoamine using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form N-(3-chloro-5-fluorobenzyl)amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
N-(3-Chloro-5-fluorobenzyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-5-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
N-(3-Chloro-5-fluorobenzyl)hydroxylamine can be compared with other similar compounds such as:
N-(3-Chlorobenzyl)hydroxylamine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
N-(3-Fluorobenzyl)hydroxylamine: Lacks the chlorine substitution, which may also influence its properties.
N-(3-Chloro-5-fluorophenyl)hydroxylamine: Has a phenyl ring instead of a benzyl ring, which can alter its chemical behavior and applications.
The presence of both chlorine and fluorine substitutions in this compound makes it unique and potentially more versatile in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C7H7ClFNO |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
N-[(3-chloro-5-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2 |
Clé InChI |
WTPBVHQASQHYHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)

![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)

![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)

![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)


![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
